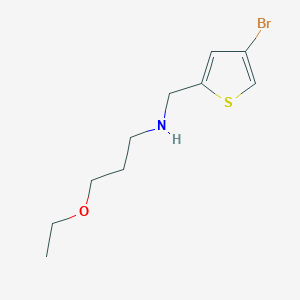
n-((4-Bromothiophen-2-yl)methyl)-3-ethoxypropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((4-Bromothiophen-2-yl)methyl)-3-ethoxypropan-1-amine is an organic compound that features a brominated thiophene ring attached to an ethoxypropylamine chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-Bromothiophen-2-yl)methyl)-3-ethoxypropan-1-amine typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN).
Formation of the Intermediate: The brominated thiophene is then reacted with an appropriate aldehyde or ketone to form the corresponding intermediate.
Reductive Amination: The intermediate is subjected to reductive amination with 3-ethoxypropan-1-amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-((4-Bromothiophen-2-yl)methyl)-3-ethoxypropan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with different nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the thiophene ring.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., potassium carbonate).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile).
Reduction: Reducing agents (e.g., sodium borohydride, hydrogen gas with palladium catalyst).
Major Products Formed
Substitution: Various substituted thiophene derivatives.
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: De-brominated thiophene derivatives.
Applications De Recherche Scientifique
N-((4-Bromothiophen-2-yl)methyl)-3-ethoxypropan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of N-((4-Bromothiophen-2-yl)methyl)-3-ethoxypropan-1-amine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the target and the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-((4-Chlorothiophen-2-yl)methyl)-3-ethoxypropan-1-amine: Similar structure with a chlorine atom instead of bromine.
N-((4-Methylthiophen-2-yl)methyl)-3-ethoxypropan-1-amine: Similar structure with a methyl group instead of bromine.
N-((4-Fluorothiophen-2-yl)methyl)-3-ethoxypropan-1-amine: Similar structure with a fluorine atom instead of bromine.
Uniqueness
N-((4-Bromothiophen-2-yl)methyl)-3-ethoxypropan-1-amine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in specific halogen bonding interactions, which can be advantageous in certain applications.
Propriétés
Formule moléculaire |
C10H16BrNOS |
|---|---|
Poids moléculaire |
278.21 g/mol |
Nom IUPAC |
N-[(4-bromothiophen-2-yl)methyl]-3-ethoxypropan-1-amine |
InChI |
InChI=1S/C10H16BrNOS/c1-2-13-5-3-4-12-7-10-6-9(11)8-14-10/h6,8,12H,2-5,7H2,1H3 |
Clé InChI |
GAMQLUSZYIPIFL-UHFFFAOYSA-N |
SMILES canonique |
CCOCCCNCC1=CC(=CS1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



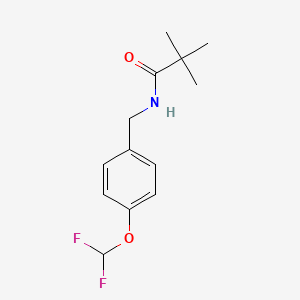
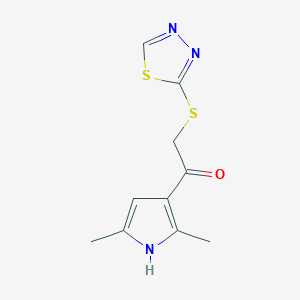
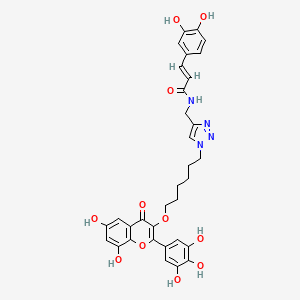
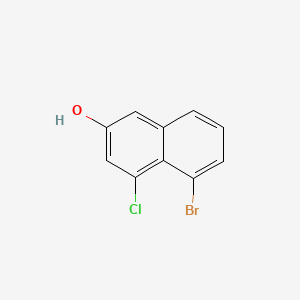
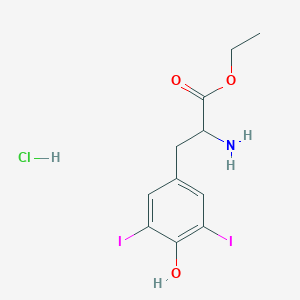
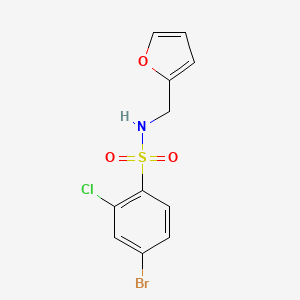
![2-[(2'-Chloro-6'-fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14895713.png)

![tert-Butyl 6-methyl-2-(methylsulfonyl)-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B14895726.png)

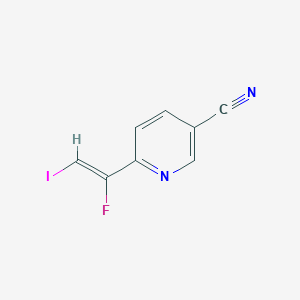

![2-[(Furan-2-ylmethoxy)methyl]phenylmagnesium bromide](/img/structure/B14895759.png)
